molecular formula C21H20F3N3O2 B2588288 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034471-03-7

2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2588288
CAS RN: 2034471-03-7
M. Wt: 403.405
InChI Key: KQYKLXOZFANKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20F3N3O2 and its molecular weight is 403.405. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Synthesis and Biological Activities

Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : The organocatalytic approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their significant biological activities, involves asymmetric catalytic reactions. This method yields spirooxindole derivatives with high enantiopurity and structural diversity, suggesting potential medicinal chemistry applications (Chen et al., 2009).

Synthesis of Chroman-4-ones and Catalytic Behavior : Another study explored the synthesis of 3-(Azolylmethylene)Chroman-4-ones through reactions with indoles, demonstrating the synthetic utility of these compounds for constructing complex heterocyclic products. This work underlines the potential of such compounds in organic synthesis and their catalytic applications (Sosnovskikh and Irgashev, 2007).

Catalytic Applications and Material Synthesis

Iron and Cobalt Dichloride Complexes : The synthesis of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines and their catalytic behavior towards ethylene reactivity was investigated, showcasing the potential of these complexes in polymerization processes (Sun et al., 2007).

Synthesis of Nitrogen Heterocycles : A green organocatalytic synthesis involving the oxidation of alkenes to synthesize indolines and pyrrolidines was developed. This environmentally-friendly protocol emphasizes the synthesis of substituted nitrogen-containing heterocycles, highlighting the compound's relevance in sustainable chemistry (Theodorou and Kokotos, 2017).

Advanced Materials and Chemical Properties

Electrooptic Film Fabrication : Research into dibranched, heterocyclic "push-pull" chromophores, including pyridine and pyrrole-based structures, has shown significant influence on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These findings suggest potential applications in electrooptic materials and devices (Facchetti et al., 2006).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-26-12-14(17-4-2-3-5-18(17)26)10-20(28)27-9-7-16(13-27)29-19-11-15(6-8-25-19)21(22,23)24/h2-6,8,11-12,16H,7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKLXOZFANKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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